3''-p-Coumaroylprunin
Description
3''-p-Coumaroylprunin is a flavonoid glycoside characterized by a prunin (naringenin-7-O-glucoside) backbone esterified with a p-coumaroyl moiety at the 3'' position of the glucose unit.
Properties
IUPAC Name |
[(2S,3R,4S,5R,6R)-3,5-dihydroxy-2-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]-6-(hydroxymethyl)oxan-4-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O12/c31-14-24-27(37)29(42-25(36)10-3-15-1-6-17(32)7-2-15)28(38)30(41-24)39-19-11-20(34)26-21(35)13-22(40-23(26)12-19)16-4-8-18(33)9-5-16/h1-12,22,24,27-34,37-38H,13-14H2/b10-3+/t22?,24-,27-,28-,29+,30-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHIONSZUBFJLA-JKIGBVBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)OC(=O)C=CC4=CC=C(C=C4)O)O)C5=CC=C(C=C5)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)OC(=O)/C=C/C4=CC=C(C=C4)O)O)C5=CC=C(C=C5)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 3’'-p-Coumaroylprunin typically involves the extraction and isolation from natural sources. One common method includes the use of column chromatography to isolate the compound from plant extracts . The dried aerial parts of the plant are extracted successively with solvents like acetone, and the combined extract is subjected to repeated column chromatography to isolate the main components .
For industrial production, the compound can be synthesized through chemical transformations involving the acylation of flavanone glycosides . The carbohydrate residue in the molecule is typically present at the C-7 position, and the acylation process involves the use of p-coumaric acid .
Chemical Reactions Analysis
3’'-p-Coumaroylprunin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the phenolic groups in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3’'-p-Coumaroylprunin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of phenolic compounds and their chemical properties.
Mechanism of Action
The mechanism of action of 3’'-p-Coumaroylprunin involves its interaction with specific enzymes. For example, it inhibits pancreatic lipase by binding to the active site of the enzyme, thereby preventing the breakdown of triglycerides . The compound’s molecular targets include enzymes like α-glucosidase and tyrosinase, which are involved in carbohydrate metabolism and melanin synthesis, respectively .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3''-p-Coumaroylprunin and related metabolites identified in recent studies.
Key Findings:
Positional Isomerism and Bioactivity :
- The substitution position (3'' vs. 6″) of the p-coumaroyl group in prunin derivatives significantly affects solubility and interaction with biological targets. For example, 6″-p-Coumaroylprunin is more abundant in open habitats, suggesting a role in light-stress adaptation, whereas this compound may optimize membrane permeability for cellular uptake .
- Coumarin, a simpler benzopyrone, lacks glycosylation but shares UV-protective properties with acylated prunins, albeit through different mechanisms (e.g., direct UV absorption vs. radical scavenging) .
Habitat-Specific Biosynthesis: Compounds like Aloe-emodin and Sennoside B (higher in HA) are associated with shaded environments, likely due to their roles in pathogen defense or resource allocation under low-light stress. In contrast, 6″-p-Coumaroylprunin’s lower abundance in HA may reflect trade-offs between growth and defense metabolism .
Structural Complexity and Function :
- Isorhamnetin glycosides, with branched sugar chains, exhibit broader antimicrobial activity than this compound, possibly due to enhanced molecular stability or receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
